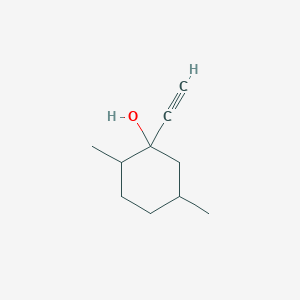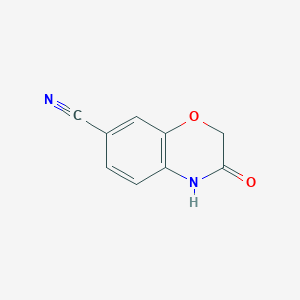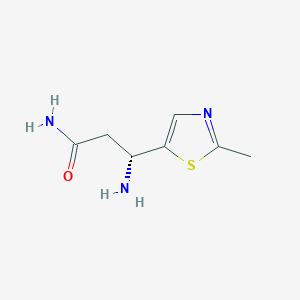
2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- is a heterocyclic organic compound that features a benzoxazolone core with an amino group at the 6th position and an isopropyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with isopropyl isocyanate, followed by cyclization to form the benzoxazolone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like vanadium pentoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazolones, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
2(3H)-Benzoxazolone, 6-amino-3-methyl-: Similar structure but with a methyl group instead of an isopropyl group.
2(3H)-Benzoxazolone, 6-amino-3-ethyl-: Similar structure but with an ethyl group instead of an isopropyl group.
2(3H)-Benzoxazolone, 6-amino-3-phenyl-: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group at the 3rd position of 2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
6-amino-3-propan-2-yl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-6(2)12-8-4-3-7(11)5-9(8)14-10(12)13/h3-6H,11H2,1-2H3 |
Clave InChI |
CPTMCHKHHPBEIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(C=C(C=C2)N)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B13305664.png)






![3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13305732.png)

![N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine](/img/structure/B13305745.png)


![4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13305756.png)
